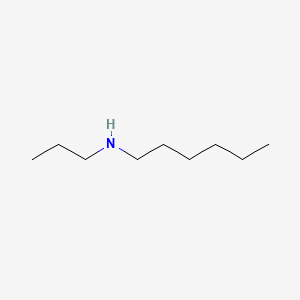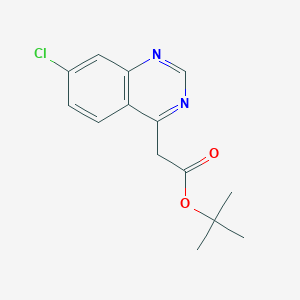![molecular formula C24H42I2N2O4 B13729508 triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide CAS No. 21480-09-1](/img/structure/B13729508.png)
triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide is a complex organic compound with the molecular formula C24H42I2N2O4 and a molecular weight of 676.41 g/mol. This compound is known for its unique structure, which includes two triethylazaniumyl groups and a benzoyl group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
Triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide involves its interaction with specific molecular targets. The triethylazaniumyl groups play a crucial role in binding to target molecules, while the benzoyl group facilitates the compound’s reactivity. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes through its interaction with enzymes and receptors.
Comparison with Similar Compounds
Triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide can be compared with similar compounds such as:
(2-Hydroxyethyl)triethylammonium iodide phthalate: This compound has a similar structure but differs in its functional groups and reactivity.
Ammonium, (2-hydroxyethyl)triethyl-, iodide: Another related compound with distinct chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
CAS No. |
21480-09-1 |
|---|---|
Molecular Formula |
C24H42I2N2O4 |
Molecular Weight |
676.4 g/mol |
IUPAC Name |
triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C24H42N2O4.2HI/c1-7-25(8-2,9-3)17-19-29-23(27)21-15-13-14-16-22(21)24(28)30-20-18-26(10-4,11-5)12-6;;/h13-16H,7-12,17-20H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
BPZBTNRPFXFUQK-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(=O)C1=CC=CC=C1C(=O)OCC[N+](CC)(CC)CC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



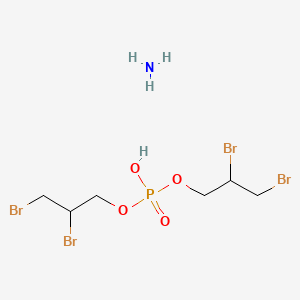
![7-O-Tert-butyl 2-O-methyl (1S,4R)-3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13729445.png)
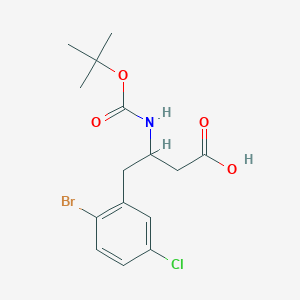
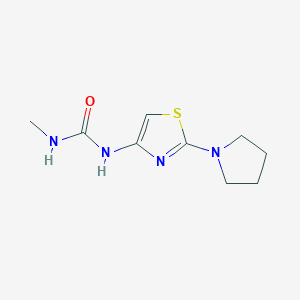
![benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride](/img/structure/B13729472.png)
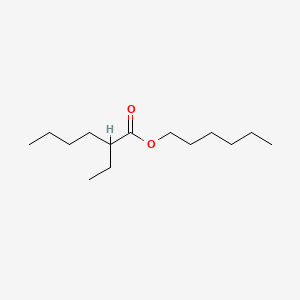
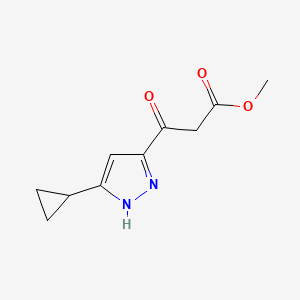
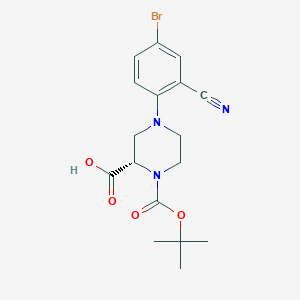
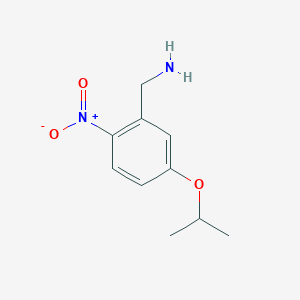
![{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13729502.png)
